molecular formula C23H18O7 B11146299 methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate

methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate

Cat. No.: B11146299
M. Wt: 406.4 g/mol
InChI Key: VBONQQSPRCGCQD-UHFFFAOYSA-N
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Description

Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate (CAS: 1351690-54-4) is a coumarin-furoate hybrid compound with the molecular formula C₂₃H₁₈O₇ and a molecular weight of 406.4 g/mol . Its structure comprises a 6-methoxy-2-oxocoumarin core linked via a phenoxy-methyl group to a methyl 2-furoate moiety. Coumarin derivatives are widely studied for their fluorescence properties and bioactivity, while furoate esters are known for their metabolic stability and role in prodrug design.

Properties

Molecular Formula

C23H18O7

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 5-[[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]methyl]furan-2-carboxylate

InChI

InChI=1S/C23H18O7/c1-26-17-7-9-20-15(11-17)12-19(22(24)30-20)14-3-5-16(6-4-14)28-13-18-8-10-21(29-18)23(25)27-2/h3-12H,13H2,1-2H3

InChI Key

VBONQQSPRCGCQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate typically involves multiple steps:

    Formation of the chromen core: The chromen core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

    Methoxylation: The chromen core is then methoxylated using methanol and a suitable catalyst to introduce the methoxy group at the 6-position.

    Phenoxy methylation: The methoxylated chromen is reacted with a phenoxy methyl halide under basic conditions to attach the phenoxy methyl group.

    Furoate formation: Finally, the compound is esterified with methyl furoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or furoate moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted phenoxy or furoate derivatives.

Scientific Research Applications

Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogs

(a) [4-(6-Methoxy-2-oxo-2H-chromen-3-yl)-phenoxy]-acetic acid (CAS: 951626-81-6)
  • Molecular Formula : C₁₈H₁₄O₆
  • Molecular Weight : 326.3 g/mol
  • Key Differences: Replaces the methyl furoate group with an acetic acid moiety. The carboxylic acid group may confer higher reactivity in conjugation reactions compared to the ester group in the target compound.
(b) 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
  • Synthetic Pathway : Synthesized via a multicomponent reaction involving 5-hydroxy-4,7-dimethylcoumarin, 4-methoxyphenylglyoxal, and Meldrum’s acid .
  • Key Differences: Incorporates a fused furochromenone system instead of a simple coumarin-furoate linkage. The acetic acid substituent and methyl groups on the chromenone ring may influence binding to biological targets (e.g., enzymes or receptors).

Functional Group Analogs

(a) 5-(ω-Hydroxyalkylamino) Mucochloric Acid Derivatives
  • Synthetic Pathway: Derived from 3,4-dichloro-5-hydroxy-2(5H)-furanone, substituted with amino alcohols and glucals .
  • Key Differences :
    • The mucochloric acid backbone introduces dichloro substituents, enhancing electrophilicity.
    • Glycoconjugates in this class may exhibit improved bioavailability compared to the target compound’s ester-based structure.
(b) N-{4-Bromo-2-[(S)-menthyloxy]-5-oxo-2,5-dihydro-3-furyl}-L-valine
  • Features: Combines a furanone ring with a menthyloxy group and valine residue .
  • Key Differences: The chiral menthyloxy group introduces stereochemical complexity, which is absent in the target compound. Amino acid conjugation may enable peptide-like interactions in biological systems.

Physicochemical Properties

Property Target Compound [4-(6-Methoxy-2-oxo-2H-chromen-3-yl)-phenoxy]-acetic acid 5-(ω-Hydroxyalkylamino) Mucochloric Acid Derivatives
Molecular Weight 406.4 g/mol 326.3 g/mol ~350–450 g/mol (varies by substituent)
Functional Groups Ester, coumarin Carboxylic acid, coumarin Amino alcohol, glucal, dichloro
Predicted Solubility Low (ester dominance) Moderate (polar carboxylic acid) Variable (depends on glycoconjugate)

Bioactivity Insights

  • Mucochloric Acid Derivatives : Dichloro groups may confer antimicrobial properties, as seen in related agrochemicals .

Challenges and Opportunities

  • Structural Complexity : The target compound’s size and ester group may complicate crystallization, necessitating advanced techniques like SHELXL for refinement .
  • Bioactivity Gaps: Limited empirical data on the target compound’s biological effects highlight the need for comparative studies with analogs.
  • Prodrug Potential: The methyl furoate group could serve as a prodrug motif, hydrolyzing in vivo to release active carboxylic acid derivatives .

Biological Activity

Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H18O7
  • Molecular Weight : 334.3 g/mol
  • PubChem CID : 974163

The compound features a chromenone structure, which is known for various biological activities including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. In vitro studies have shown that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

A study conducted on various derivatives of chromenone compounds revealed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential use as an antibacterial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Bacillus subtilis30

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using animal models of inflammation showed that administration of this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6. These findings suggest its potential application in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Properties : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
  • Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative diseases such as Alzheimer's.
  • Synergistic Effects : A combination study demonstrated that when used alongside traditional antibiotics, this compound enhanced the efficacy of these drugs against resistant bacterial strains.

Q & A

Q. What are common synthetic routes for methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate, and what key reaction conditions should be optimized?

The synthesis typically involves multi-step coupling reactions. For example, a Michael addition-elimination reaction (as seen in analogous furanone derivatives) could link the coumarin and furoate moieties. Key conditions include solvent choice (e.g., ethanol or DMF for polar intermediates), catalysts like triethylamine to facilitate nucleophilic substitutions, and temperature control to prevent side reactions . Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., methoxy, carbonyl) and confirms substitution patterns.
  • XRD : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves stereochemistry and validates molecular geometry .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How can researchers ensure purity and stability during storage?

Post-synthesis purification via recrystallization (using solvents like ethyl acetate/hexane mixtures) is standard. Stability studies should assess hygroscopicity and thermal decomposition (via TGA/DSC). Storage below -20°C in inert atmospheres minimizes degradation, particularly for ester and coumarin groups prone to hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, poor refinement metrics) be resolved during structure determination?

Use SHELXL’s refinement tools to model disorder (e.g., split positions for flexible groups) and validate hydrogen-bonding networks (N–H···O, C–H···O) to improve R-factors. Cross-validate with spectroscopic data to resolve ambiguities . For example, intermolecular hydrogen bonds observed in analogous compounds (e.g., C–H···O interactions at 2.5–3.0 Å) can guide refinement .

Q. What strategies optimize reaction yields for sterically hindered intermediates in the synthesis?

  • Microwave-assisted synthesis : Reduces reaction time for slow steps (e.g., coupling phenolic oxygen to the furoate methyl group).
  • Protecting groups : Temporarily block reactive sites (e.g., methoxy or carbonyl groups) to prevent side reactions .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings involving aromatic bromides .

Q. How can computational methods predict biological activity based on structural features?

Molecular docking (using coumarin’s known kinase inhibition or estrogen receptor binding) can identify potential targets. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing methoxy groups) with bioactivity. Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .

Q. What analytical approaches resolve overlapping signals in NMR spectra due to complex substituents?

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations for crowded regions (e.g., aromatic protons near the coumarin ring).
  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Validation

ParameterValue/DescriptionReference
Space groupMonoclinic (P21/c)
Refinement softwareSHELXL-97
Hydrogen-bond distances2.5–3.0 Å (C–H···O, N–H···O)
R-factor<0.05 for high-confidence refinement

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low coupling efficiencyMicrowave-assisted synthesis
Steric hindranceUse bulkier leaving groups (e.g., tosyl)
Oxidation sensitivityInert atmosphere (N₂/Ar)

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